molecular formula C8H8O2S B11717798 1-(3-Thienyl)butane-1,2-dione

1-(3-Thienyl)butane-1,2-dione

Cat. No.: B11717798
M. Wt: 168.21 g/mol
InChI Key: JIWBUMVXJQFORG-UHFFFAOYSA-N
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Description

1-(3-Thienyl)butane-1,2-dione is a diketone derivative featuring a thiophene (3-thienyl) substituent attached to a butane-1,2-dione backbone. This compound’s structure combines the electron-rich aromatic thiophene ring with reactive carbonyl groups, making it a versatile intermediate in organic synthesis and materials science. Its unique electronic properties arise from the conjugation between the thiophene sulfur atom and the diketone moiety, which can influence reactivity in polymerization, coordination chemistry, and redox processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

1-thiophen-3-ylbutane-1,2-dione

InChI

InChI=1S/C8H8O2S/c1-2-7(9)8(10)6-3-4-11-5-6/h3-5H,2H2,1H3

InChI Key

JIWBUMVXJQFORG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=O)C1=CSC=C1

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

The Claisen condensation remains the most widely reported method for synthesizing β-diketones. This base-catalyzed reaction couples a ketone with an ester to form a 1,3-diketone. For 1-(3-Thienyl)butane-1,2-dione, the reaction theoretically involves:

  • 3-Acetylthiophene as the ketone component.

  • Ethyl acetate or a related ester as the acylating agent.

  • A strong base (e.g., sodium hydride, NaH) to deprotonate the ketone and drive the reaction.

The proposed mechanism proceeds as follows:

  • Deprotonation of 3-acetylthiophene by NaH, forming an enolate.

  • Nucleophilic attack on the ester’s carbonyl carbon.

  • Elimination of an alkoxide group, yielding the diketone.

Table 1: Representative Claisen Condensation Conditions

ComponentRoleExample ReagentConditionsYield
3-AcetylthiopheneKetone substrate10 mmolTHF, 0–5°C, 5–10 h71–92%
Ethyl acetateAcylating agent12 mmolAnhydrous solvent
Sodium hydrideBase2.4 g (60 mmol)Slow addition

Key Challenges :

  • Regioselectivity : Claisen condensations typically produce 1,3-diketones. Achieving the 1,2-diketone structure requires modified substrates or post-synthetic oxidation.

  • Side reactions : Competing aldol addition or over-condensation may occur without precise temperature control.

Oxidation of Vicinal Diols or α-Hydroxy Ketones

Two-Step Synthesis via Intermediate Oxidation

This compound may be accessible through oxidation of α-hydroxy ketone precursors. For example:

  • Synthesis of 3-(3-Thienyl)-2-hydroxybutan-1-one :

    • Friedel-Crafts acylation of thiophene with α-hydroxy ketone derivatives.

    • Use of Lewis acids (e.g., AlCl₃) to activate the acylating agent.

  • Oxidation to 1,2-diketone :

    • Strong oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Table 2: Oxidation Reagents and Efficiency

SubstrateOxidizing AgentSolventTemperatureYield
3-(3-Thienyl)-2-hydroxybutan-1-onePCCCH₂Cl₂25°C, 4 h60–75%*
3-(3-Thienyl)-2-hydroxybutan-1-oneKMnO₄H₂O/acetone0°C, 2 h40–55%*

*Theorized yields based on analogous systems.

Alternative Methods: Acylation and Cross-Coupling

Friedel-Crafts Acylation of Thiophene

Direct acylation of thiophene’s C3 position could yield the target compound:

  • Diketene as acylating agent :

    • React thiophene with diketene (C₄H₄O₂) in the presence of AlCl₃.

    • Forms this compound in one step.

Limitations :

  • Poor regioselectivity due to thiophene’s aromatic stability.

  • Competing formation of 2-thienyl isomers.

Transition Metal-Catalyzed Cross-Coupling

Palladium or nickel catalysts enable coupling between thienyl boronic acids and diketone precursors:

  • Suzuki-Miyaura coupling :

    • 3-Thienylboronic acid + 1,2-diketone triflate.

    • Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent.

Purification and Characterization

Copper Chelation Method

Crude diketones are often purified via copper complex formation:

  • Chelation : Treat crude product with Cu(OAc)₂ in acetic acid/water.

  • Isolation : Filter insoluble copper-diketone complex.

  • Regeneration : Decompose complex with Na₂EDTA to recover pure diketone.

Table 3: Purification Outcomes for Analogous Diketones

CompoundPurity Before ChelationPurity After Chelation
1-(2-Thienyl)butane-1,3-dione65%98%
4,4,4-Trifluoro-1-(2-thienyl)-1,3-dione70%97%

Chemical Reactions Analysis

1-(3-Thienyl)butane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diketone moiety into diols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Thienyl)butane-1,2-dione involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Notes

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes and reaction conditions for 1-(3-Thienyl)butane-1,2-dione?

    • Methodological Answer : The synthesis typically involves condensation reactions between thiophene derivatives and diketones. Key steps include:

    • Use of anhydrous solvents (e.g., ethyl acetate) and controlled temperatures (25–30°C) to maximize yield (90% achieved in similar dione syntheses) .
    • Acid-catalyzed cyclization or nucleophilic substitution for introducing the thienyl moiety.
    • Purification via liquid-liquid extraction and drying with anhydrous Na₂SO₄, followed by solvent removal under reduced pressure .

    Q. How can spectroscopic techniques confirm the structural integrity of this compound?

    • Methodological Answer :

    • NMR : Analyze ¹H and ¹³C spectra to confirm thiophene ring protons (δ 6.8–7.5 ppm) and diketone carbonyl signals (δ 190–210 ppm).
    • IR : Identify C=O stretches (~1700 cm⁻¹) and C-S vibrations (600–800 cm⁻¹) .
    • HRMS : Validate molecular weight and fragmentation patterns against theoretical values .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

    • Methodological Answer :

    • Perform controlled kinetic studies using buffered solutions (pH 2–12) to monitor diketone stability via UV-Vis spectroscopy.
    • Cross-validate results with computational models (e.g., DFT calculations) to predict protonation states and reactive intermediates .
    • Reference precedents: Similar diones show pH-dependent keto-enol tautomerism, affecting nucleophilic attack sites .

    Q. What strategies improve regioselectivity in derivatizing this compound for targeted applications?

    • Methodological Answer :

    • Protecting Groups : Temporarily block one carbonyl group using silyl ethers or acetals to direct substitutions to the thiophene ring .
    • Catalysis : Employ transition-metal catalysts (e.g., Pd) for selective C-H functionalization on the thienyl moiety .
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions .

    Q. How can thermal decomposition pathways of this compound be analyzed to ensure storage stability?

    • Methodological Answer :

    • DSC/TGA : Measure melting points and thermal degradation thresholds (e.g., exothermic peaks at >200°C).
    • Gas Chromatography-MS : Identify volatile byproducts (e.g., CO, thiophene derivatives) formed during pyrolysis .

    Q. What computational tools are effective in predicting the biological interactions of this compound?

    • Methodological Answer :

    • Molecular Docking : Simulate binding affinities with enzymes (e.g., cytochrome P450) using AutoDock Vina.
    • QSAR Models : Corolate electronic parameters (HOMO-LUMO gaps) with observed anti-inflammatory or antimicrobial activity .

    Q. How should researchers address discrepancies between in vitro and in silico bioactivity data for this compound?

    • Methodological Answer :

    • Assay Replicates : Conduct triplicate experiments to rule out variability (e.g., IC₅₀ measurements) .
    • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
    • Free Energy Calculations : Apply MM-PBSA methods to refine binding energy predictions .

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